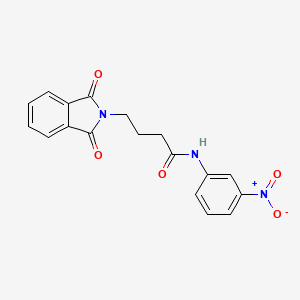![molecular formula C18H18BrClN2O B6088931 4-bromo-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B6088931.png)
4-bromo-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is primarily used in the development of new drugs for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide involves its ability to inhibit the activity of specific enzymes. This inhibition results in the suppression of the pathological processes associated with various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide are primarily related to its ability to inhibit specific enzymes. This inhibition can result in the suppression of inflammation, the prevention of cancer cell growth, and the protection of neurons from degeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-bromo-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide in lab experiments is its potent inhibitory activity against specific enzymes. This makes it an ideal compound for studying the mechanisms of various diseases. However, one of the limitations of using this compound is its potential toxicity, which can limit its applications in certain experiments.
Direcciones Futuras
There are several future directions for the scientific research on 4-bromo-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide. These include:
1. Developing new drugs based on the structure of this compound for the treatment of various diseases.
2. Studying the potential interactions of this compound with other drugs to enhance its therapeutic effects.
3. Investigating the potential toxicity of this compound and developing strategies to mitigate its adverse effects.
4. Studying the potential applications of this compound in the development of new diagnostic tools for various diseases.
Conclusion:
In conclusion, 4-bromo-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide is a chemical compound that has significant potential in the field of medicine. Its potent inhibitory activity against specific enzymes makes it an ideal compound for studying the mechanisms of various diseases. However, its potential toxicity is a limitation that needs to be addressed in future research. Overall, the scientific research on this compound holds great promise for the development of new drugs and diagnostic tools for various diseases.
Métodos De Síntesis
The synthesis of 4-bromo-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide involves several chemical reactions. The process starts with the reaction of 4-bromoaniline with 3-chloro-4-(1-piperidinyl)benzoyl chloride in the presence of a base. This reaction produces the intermediate product, which is then treated with an acid to yield the final product.
Aplicaciones Científicas De Investigación
The scientific research on 4-bromo-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide has primarily focused on its potential applications in the field of medicine. This compound has been studied for its ability to act as a potent inhibitor of certain enzymes that are associated with the development of diseases such as cancer, inflammation, and neurodegenerative disorders.
Propiedades
IUPAC Name |
4-bromo-N-(3-chloro-4-piperidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrClN2O/c19-14-6-4-13(5-7-14)18(23)21-15-8-9-17(16(20)12-15)22-10-2-1-3-11-22/h4-9,12H,1-3,10-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRRJNFMJCTKNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[3-chloro-4-(piperidin-1-yl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-(3-chlorobenzyl)-1-[(2-oxo-1-pyrrolidinyl)acetyl]-3-piperidinecarboxylate](/img/structure/B6088868.png)

![N-methyl-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B6088877.png)
![6-ethyl-5-methyl-2-(4-pyridinyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B6088887.png)
![3-(4-bromophenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B6088888.png)
![5-[(2-bromo-4-chlorophenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B6088889.png)
![N-ethyl-N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-2-methyl-2-propen-1-amine](/img/structure/B6088893.png)
![2-{3-[2-(4-hydroxyphenyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B6088899.png)
![N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinamine](/img/structure/B6088909.png)
![2-{1-benzyl-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6088914.png)
![1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-methyl-4-phenylpiperazine](/img/structure/B6088937.png)

![2-(4-fluorobenzyl)-4-[3-(3-pyridinyl)propanoyl]morpholine](/img/structure/B6088950.png)